ethyl 4-(4-tert-butylbenzoyl)piperazine-1-carboxylate
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Overview
Description
Ethyl ((4-tert-butylbenzoyl)amino)acetate is a chemical compound with the linear formula C15H21NO3 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of Ethyl ((4-tert-butylbenzoyl)amino)acetate is represented by the linear formula C15H21NO3 . It has a molecular weight of 263.34 .Physical and Chemical Properties Analysis
The physical and chemical properties of Ethyl ((4-tert-butylbenzoyl)amino)acetate are not available as Sigma-Aldrich does not collect analytical data for this product .Scientific Research Applications
Synthesis and Characterization
- The compound has been involved in synthesis studies, leading to the development of new molecules with potential biological activities. For example, research on similar compounds has focused on their synthesis, characterization through spectroscopic methods, and single crystal XRD analysis, demonstrating their utility in creating novel structures with potential applications in medicinal chemistry and material science (Sanjeevarayappa, Iyengar, Kumar, Suchetan, 2015).
Biological Evaluation
- Compounds structurally related to ethyl 4-(4-tert-butylbenzoyl)-1-piperazinecarboxylate have been evaluated for their biological activities, including antibacterial and anthelmintic properties. These studies provide a foundation for further investigation into the potential therapeutic uses of such compounds (Kulkarni, Thimmappaiah, Padigar, Adimule, Shivalingegowda, Neratur, Kumsi, 2016).
Antimicrobial Activities
- New derivatives, including those with modifications on the piperazine ring, have been synthesized and screened for antimicrobial activity. This indicates the role of ethyl 4-(4-tert-butylbenzoyl)-1-piperazinecarboxylate derivatives in developing new antimicrobial agents (Patel, Agravat, Shaikh, 2011).
Chemical Analysis and Structural Elucidation
- The compound and its derivatives have been subjects of detailed chemical analysis, including crystal structure determination, to understand their molecular conformations and interactions. These studies are crucial for the design of molecules with desired physical and chemical properties (Mamat, Flemming, Köckerling, 2012).
Development of Novel Synthetic Routes
- Research has also focused on developing novel synthetic routes for producing ethyl 4-(4-tert-butylbenzoyl)-1-piperazinecarboxylate and its analogs. These studies are essential for optimizing the synthesis of such compounds, making them more accessible for further research and application (Gueret, Pélinski, Bousquet, Sauthier, Ferey, Bigot, 2020).
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-(4-tert-butylbenzoyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-5-23-17(22)20-12-10-19(11-13-20)16(21)14-6-8-15(9-7-14)18(2,3)4/h6-9H,5,10-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTABGTVLUREFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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